

# Application Notes & Protocols: Reconstitution of C16 Galactosylceramide in Liposomes

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## Compound of Interest

Compound Name: **C16 Galactosylceramide**

Cat. No.: **B019202**

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Audience: Researchers, scientists, and drug development professionals.

**Introduction:** Galactosylceramides (GalCer) are crucial glycosphingolipids that play significant roles in cellular processes, including cell adhesion, proliferation, and signaling. **C16 Galactosylceramide** (d18:1/16:0), characterized by a palmitoyl fatty acid chain, is a key component of myelin sheaths and can serve as a receptor for various pathogens.<sup>[1]</sup> Reconstituting C16 GalCer into liposomes provides a powerful tool for studying its biophysical properties in a model membrane environment and for developing targeted drug delivery systems. These application notes provide a detailed protocol for the reconstitution of **C16 Galactosylceramide** into liposomes using the thin-film hydration method followed by extrusion, ensuring the formation of unilamellar vesicles with a defined size distribution.

## Quantitative Data Summary

The following table summarizes the physicochemical characteristics of liposomes containing C16-Ceramide at different molar ratios. The data demonstrates the formation of monodisperse liposomes in the 130-140 nm range.

Lipid Composition (molar ratio)	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Reference
POPC:CHOL:C16-Cer (65:25:10)	132 ± 1	0.089	<a href="#">[2]</a>
POPC:CHOL:C16-Cer (55:25:20)	140 ± 2	0.108	<a href="#">[2]</a>

Table 1: Physicochemical properties of C16-Ceramide containing liposomes.

## Experimental Protocols

### Materials and Reagents:

- **C16 Galactosylceramide** (d18:1/16:0)
- 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
- Cholesterol (CHOL)
- Chloroform
- Methanol
- Hydration Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4 or 300 mM Ammonium Sulfate, pH 4.0)[\[3\]](#)[\[4\]](#)
- Round-bottom flask (50 mL)
- Rotary evaporator
- Water bath
- Mini-extruder set
- Polycarbonate membranes (e.g., 100 nm pore size)
- Dynamic Light Scattering (DLS) instrument

## Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

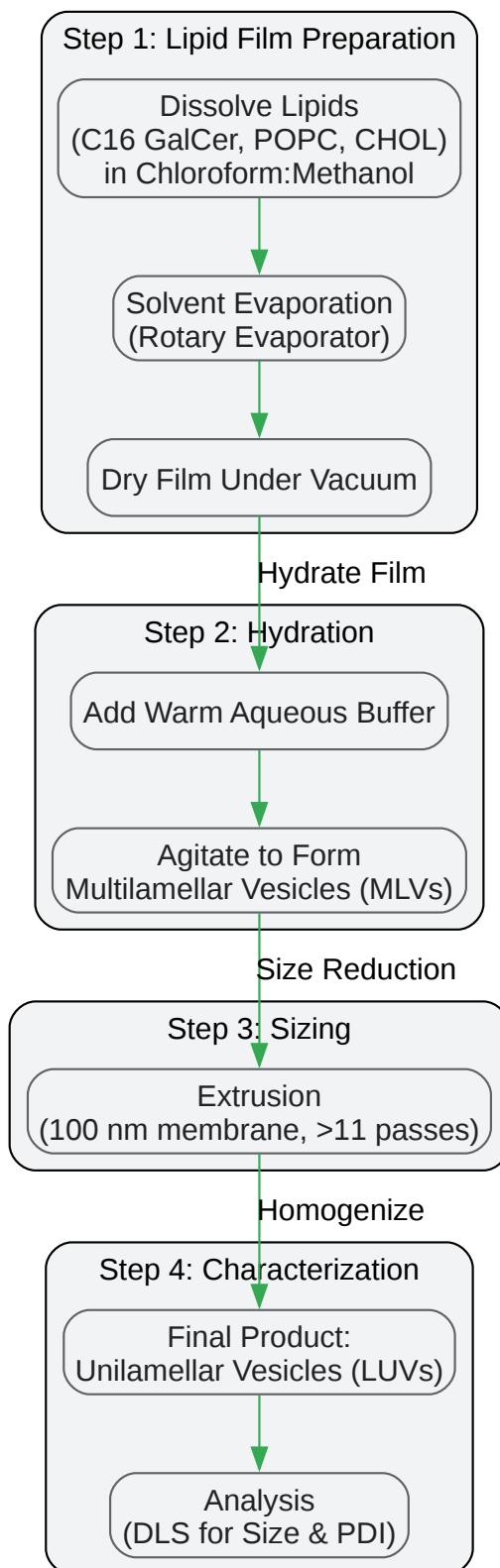
This protocol describes the preparation of liposomes containing **C16 Galactosylceramide** using the well-established thin-film hydration method, followed by extrusion to produce unilamellar vesicles of a specific size.[5]

1. Lipid Film Preparation: a. Weigh the desired amounts of **C16 Galactosylceramide**, POPC, and Cholesterol to achieve the target molar ratio (e.g., 65:25:10). b. Dissolve the lipid mixture in a 2:1 (v/v) chloroform:methanol solution in a round-bottom flask.[3] Ensure the total lipid concentration is between 10-20 mg/mL. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 65°C).[3] e. Evaporate the organic solvent under reduced pressure (e.g., 200 mbar) while rotating the flask to form a thin, uniform lipid film on the inner surface.[3] f. After the film appears dry, continue to apply a vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]
2. Hydration of the Lipid Film: a. Pre-heat the chosen aqueous hydration buffer to the same temperature as the water bath used for film formation (e.g., 65°C).[6] b. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or by continued rotation on the evaporator (without vacuum) for at least 1 hour.[3] This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs). The suspension will appear milky or opalescent.
3. Liposome Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder block to the hydration temperature to prevent lipid precipitation. c. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. d. Extrude the liposome suspension by passing it through the membranes 11 to 21 times.[7][8] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The suspension should become more translucent. e. The resulting liposome solution can be stored at 4°C.
4. Characterization: a. Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a

monodisperse population.<sup>[9]</sup> b. The zeta potential can also be measured to assess the surface charge and stability of the liposomes.

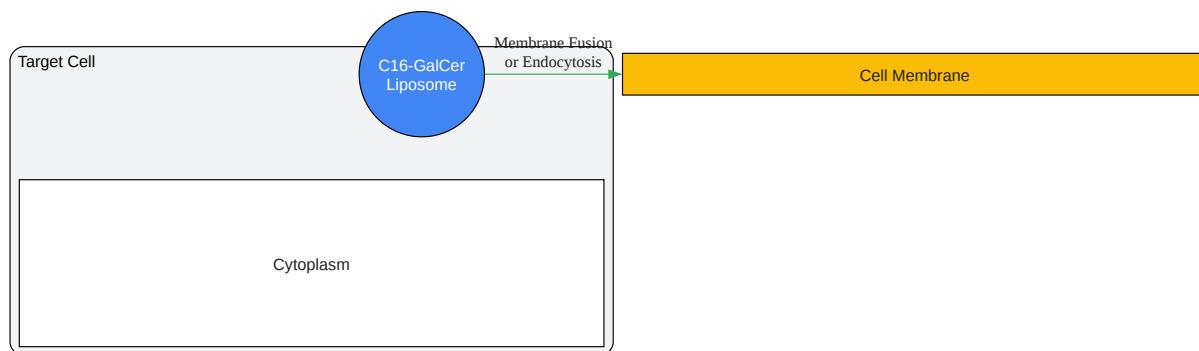
## Visualizations

### Experimental Workflow

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Caption: Workflow for **C16 Galactosylceramide** liposome reconstitution.

## Conceptual Cellular Interaction



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Caption: Liposomal delivery of **C16 Galactosylceramide** into a cell.

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